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Compound of Interest

Compound Name: Tungsten carbide

Cat. No.: B1195092

Welcome to the Technical Support Center for Plasma-Sprayed Tungsten Carbide Coatings.
This resource provides researchers, scientists, and drug development professionals with in-
depth troubleshooting guides and frequently asked questions to address challenges related to
porosity in their experiments.

Frequently Asked Questions (FAQSs)

Q1: What is porosity in the context of plasma-sprayed coatings?

Al: Porosity refers to the presence of voids, pores, or microcracks within the coating structure.
[1][2] These defects are intrinsic to the plasma spray process and arise from factors like
incomplete melting of powder particles, gas entrapment, and shrinkage during solidification.[2]
[3] The formation of the coating involves layers of molten or semi-molten particles flattening
upon impact on the substrate; gaps between these flattened particles (splats) contribute to
porosity.[1][4][5]

Q2: Why is reducing porosity a critical concern for tungsten carbide coatings?

A2: While porosity can be beneficial for applications like thermal barrier coatings, it is generally
detrimental for wear-resistant tungsten carbide coatings.[1][6] High porosity can negatively
impact the coating's mechanical and chemical properties, leading to decreased hardness,
reduced wear resistance, and lower corrosion protection.[1] For applications in corrosive
environments, interconnected pores can act as pathways for aggressive media to reach and
damage the underlying substrate.[6]
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Q3: What are the primary causes of high porosity in plasma-sprayed WC-Co coatings?

A3: High porosity is typically governed by the spray process parameters.[1][4] Key causes
include:

Insufficient Particle Melting: If the plasma jet temperature is too low or the particle's dwell
time in the plasma is too short, the powder may not melt completely. These unmelted or
partially melted particles do not deform and spread effectively upon impact, creating voids.[7]

e Low Particle Velocity: Insufficient particle velocity leads to less kinetic energy upon impact,
resulting in poor flattening and interlocking of splats.[6]

 Incorrect Spray Distance: If the spray distance is too large, molten particles may begin to
solidify before hitting the substrate, leading to a "shadowing effect" that creates voids.[7]
Conversely, a distance that is too short may not allow for optimal particle melting and
acceleration.

o Substrate Condition: Poor substrate preparation, including inadequate cleaning or
roughness, can hinder the adhesion and spreading of the initial coating layer.[1] A cold
substrate can also cause rapid solidification of splats, preventing them from filling surface
irregularities effectively.[6]

e Gas Entrapment: Gases can become trapped between splats during the rapid layering
process, forming globular pores.[2][8]

Q4: What is a generally acceptable level of porosity for high-performance WC-Co coatings?

A4: For dense, wear-resistant coatings, the goal is to minimize porosity as much as possible.
High-Velocity Oxygen-Fuel (HVOF) sprayed tungsten carbide coatings, known for their high
quality, can achieve porosity levels below 2%.[9] Some advanced HVOF and cold spray
systems can even achieve porosity under 1%.[7][10] For plasma spraying, porosity is typically
higher, but values below 5% are often targeted for demanding applications.[7]

Troubleshooting Guides

Q1: My plasma-sprayed WC-Co coating exhibits high porosity. What are the first experimental
parameters | should investigate?
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Al: If you are experiencing high porosity, the primary plasma spray parameters should be your
first area of investigation. The interplay between particle temperature and velocity is critical.[11]

Initial Steps:

o Review Spray Parameters: Cross-reference your current parameters with established
optimal ranges. Key parameters to check are plasma gas flow rates (primary and secondary
gases), current intensity (power), powder feed rate, and spray distance.[11][12][13]

e Increase Plasma Power: Insufficient particle melting is a common cause of porosity.[14]
Increasing the plasma current (amperage) will raise the enthalpy of the plasma jet, promoting
more thorough melting of the tungsten carbide particles.[14]

o Optimize Powder Feed Rate: A powder feed rate that is too high can overwhelm the plasma
jet's heating capacity, leading to incomplete melting.[13] Try reducing the feed rate to ensure
each particle receives sufficient thermal energy.

o Adjust Spray Distance: The spray distance affects the particle's dwell time in the plasma and
its temperature upon impact.[11] A shorter distance generally ensures particles are fully
molten when they reach the substrate. However, an excessively short distance can be
suboptimal. Experiment with incremental adjustments to find the ideal range for your setup.

Experimental Protocols
Protocol 1: Substrate Preparation via Grit Blasting

This protocol details the standard procedure for preparing a substrate surface before plasma
spraying to ensure proper coating adhesion, which influences porosity.

o Degreasing and Cleaning: Thoroughly clean the substrate surfaces to remove all oils,
greases, and other impurities. Use an appropriate solvent and ensure the surface is
completely dry before proceeding.

o Grit Blasting: Roughen the substrate surface using grit blasting. This process creates a
mechanical anchor for the coating.

o Abrasive: Use alumina (Al203) particles, typically around 25 ym in size.
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o Pressure: Maintain a blasting pressure between 4 and 7 bar.
o Flow Rate: Set the abrasive patrticle flow rate to approximately 1 kg/min .

o Speed: Move the nozzle at a speed of 100—200 mm/sec across the substrate surface.[12]

o Post-Blasting Cleaning: After blasting, use clean, dry compressed air to remove any residual
grit and dust from the surface. Do not touch the prepared surface with bare hands.

o Preheating: Preheating the substrate is a critical step to reduce porosity. It helps to reduce
trapped air and ensures better splat flattening.[8] Heat the substrate to a temperature
between 200°C and 400°C before commencing the spraying process.[8][15]

Data Presentation

Table 1. Effect of Substrate Preheating Temperature on Porosity and Hardness of Flame-
Sprayed WC Coatings

Preheat . Average Coating Microhardness
Porosity (%) .

Temperature (°C) Thickness (pum) (HVN)

200 10.24 322 1391

300 7.59 369

400 3.94 343 1541

Data sourced from studies on H13 steel substrates. Increasing the preheat temperature
significantly reduces the percentage of porosity in the coating.[8][15]

Table 2: Optimized Plasma Spray Parameters for Dense WC/Cr3zC2 Coatings on SS316

Parameter Optimized Value
Current 499 A

Powder Feed Rate 45 g/min

Standoff (Spray) Distance 4 inches
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These optimized parameters resulted in a dense coating with a microhardness of 1420 Hv and
reduced porosity, demonstrating the importance of parameter optimization.[12]

Visualizations

Click to download full resolution via product page

Caption: A logical workflow for troubleshooting and reducing porosity.
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Caption: Relationship between spray parameters and coating properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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